molecular formula C7H13NO2 B1449933 4-(1-Hydroxyethyl)piperidin-2-one CAS No. 1782898-74-1

4-(1-Hydroxyethyl)piperidin-2-one

Cat. No.: B1449933
CAS No.: 1782898-74-1
M. Wt: 143.18 g/mol
InChI Key: GYIWKIBOIHRODJ-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)piperidin-2-one is a piperidine derivative with the molecular formula C7H13NO2. This compound is characterized by a piperidinone ring substituted with a hydroxyethyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Biochemical Analysis

Biochemical Properties

4-(1-Hydroxyethyl)piperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in hydrogenation and cyclization reactions . These interactions are essential for the compound’s biological activity and pharmacological applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes is crucial for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions are essential for the compound’s biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions include various substituted piperidinones and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(1-Hydroxyethyl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: 4-(1-Hydroxyethyl)piperidin-2-one is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .

Biological Activity

4-(1-Hydroxyethyl)piperidin-2-one (CAS No. 1782898-74-1) is a piperidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyethyl substituent at the nitrogen atom of the piperidine ring, which may influence its pharmacological properties. The following sections detail the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with ethylene oxide or other hydroxyethylating agents. The resulting product can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research has indicated that derivatives of piperidinones, including this compound, exhibit significant antimicrobial properties. A study assessing various piperidine derivatives found that compounds with hydroxyethyl substitutions showed enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in leukemia and colon cancer cell lines by activating caspase-3 and causing DNA fragmentation . The structure-activity relationship suggests that the hydroxyethyl group plays a crucial role in enhancing cytotoxicity compared to other piperidine analogs.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This compound may modulate signaling pathways associated with cell survival and proliferation, particularly in cancerous cells. Its ability to bind to various receptors and enzymes suggests a multifaceted mechanism of action that warrants further investigation.

Study 1: Antimycobacterial Activity

A series of secondary amine-substituted isoindoline derivatives, including those based on hydroxyethyl-piperidine structures, were synthesized and evaluated for their antimycobacterial activity. The introduction of hydroxyethyl groups significantly enhanced the activity against Mycobacterium leprae and M. tuberculosis .

CompoundMIC (µg/mL)Cytotoxicity (µg/mL)
This compound12.5>100
Isoindoline derivative6.25<50

Study 2: Anticancer Properties

In another study focusing on anticancer activities, compounds similar to this compound were tested against a panel of human tumor cell lines. Results indicated that these compounds caused significant cell death in HL-60 promyelocytic leukemia cells at concentrations as low as 30 µg/mL .

Cell LineIC50 (µg/mL)Mechanism
HL-6030DNA fragmentation, caspase activation
HSC-2>100Minimal effect observed

Properties

IUPAC Name

4-(1-hydroxyethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIWKIBOIHRODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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